
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid typically involves the reaction of 4-hydroxyquinoline derivatives with isopropyl alcohol under acidic conditions. The reaction proceeds through esterification, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and cyclization reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-isopropoxy-4-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Quinoline-4,7-dicarboxylic acid derivatives.
Reduction: 6-Isopropoxy-4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with similar chemical properties and applications.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone antibiotic with a similar mechanism of action .
Uniqueness
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-7(2)18-12-6-8-10(5-9(12)13(16)17)14-4-3-11(8)15/h3-7H,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
WOZRHRBGHWPALY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)

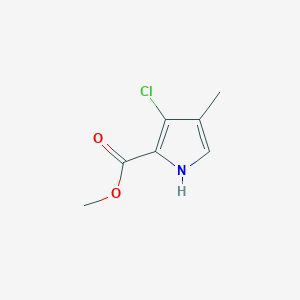
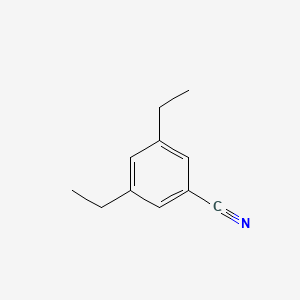
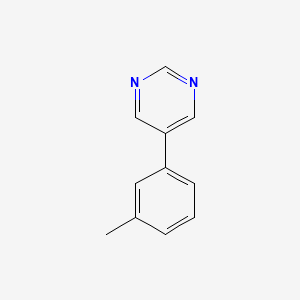

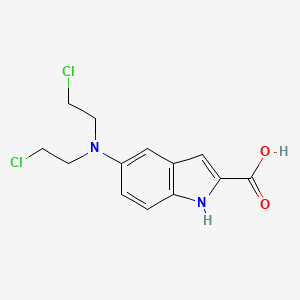

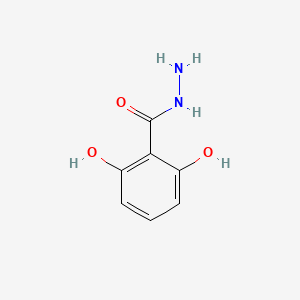
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
